Lipophilicity Advantage
The target compound exhibits significantly higher predicted lipophilicity than common isocyanide ligands like cyclohexyl and phenyl isocyanide. This difference is critical for applications requiring specific partitioning behavior or membrane permeability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.988 |
| Comparator Or Baseline | Cyclohexyl isocyanide (LogP ≈ 1.6) and Phenyl isocyanide (LogP ≈ 0.08) |
| Quantified Difference | Target compound is 1.39 log units more lipophilic than cyclohexyl isocyanide and 2.91 log units more lipophilic than phenyl isocyanide. |
| Conditions | Computed values from XLogP3 (target) and reported data (comparators). |
Why This Matters
A higher LogP indicates a strong preference for non-polar environments, which influences solubility, membrane transport, and metal complex stability in organic media.
